

Introduction: The Imperative of Purity in Advanced Chemical Synthesis

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Compound of Interest

Compound Name: 2-Methyl-4-(3-thienyl)pyridine

CAS No.: 1187163-37-6

Cat. No.: B1391893

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2-Methyl-4-(3-thienyl)pyridine stands as a significant heterocyclic scaffold in modern medicinal chemistry and materials science. Thienylpyridine derivatives have demonstrated a range of biological activities, including potential antibacterial, antifungal, and cytotoxic properties, making them valuable building blocks in drug discovery programs.[1][2] The precise structure, comprising a pyridine ring substituted with a methyl group and a thienyl moiety, imparts unique electronic and steric characteristics that are crucial for its function in molecular interactions.

However, the synthetic route to this and similar molecules, often involving sophisticated cross-coupling reactions, can introduce a variety of impurities.[3] These may include starting materials, intermediates, by-products from side reactions, residual solvents, and degradation products. In the context of drug development, the presence of even minute quantities of such impurities can have profound implications, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API). Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control measure; it is a fundamental requirement for generating reliable, reproducible scientific data and ensuring patient safety, as mandated by regulatory bodies and outlined in guidelines such as the ICH Q3A(R2).[4][5]

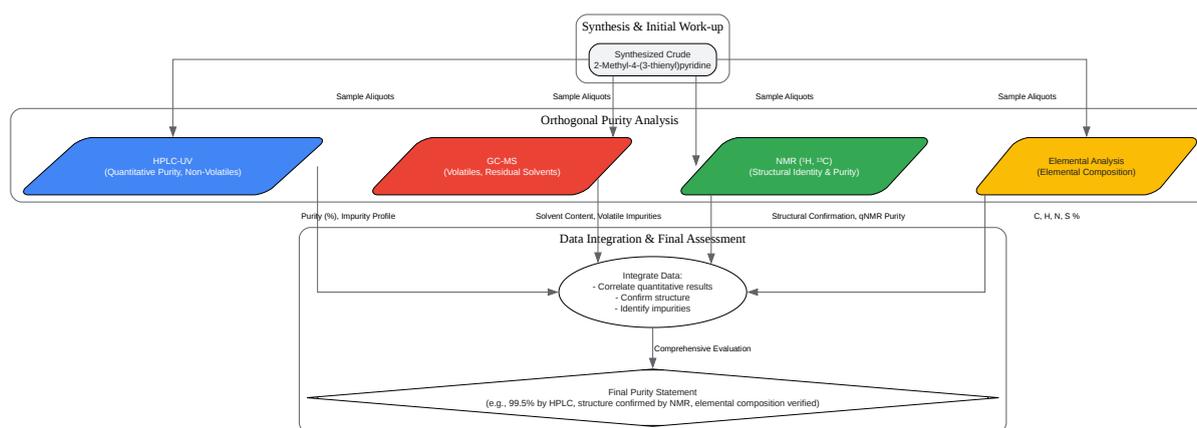
This guide provides a comparative analysis of the essential analytical techniques for the comprehensive purity assessment of synthesized **2-Methyl-4-(3-thienyl)pyridine**. We will move beyond procedural descriptions to explain the causality behind methodological choices,

establishing a self-validating system for purity determination that integrates orthogonal techniques to build a complete and trustworthy profile of the synthesized compound.

An Integrated Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, with specific strengths and limitations. A robust purity assessment strategy, therefore, relies on the intelligent integration of multiple, orthogonal techniques. Orthogonality, in this context, refers to methods that measure different physicochemical properties of the molecule, thereby reducing the risk that an impurity missed by one technique will also be missed by another.

Our approach combines chromatographic separations for quantitative analysis of impurities, spectroscopic methods for structural confirmation and identification, and elemental analysis for fundamental compositional verification.



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Caption: Integrated workflow for the purity assessment of **2-Methyl-4-(3-thienyl)pyridine**.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Principle & Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a

molecule like **2-Methyl-4-(3-thienyl)pyridine**, which is a semi-polar heterocyclic compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6][7] It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by hydrophobicity; more polar compounds elute first, while less polar compounds are retained longer. Its primary strength lies in its ability to separate and quantify non-volatile and thermally unstable impurities that are often generated during synthesis and work-up.[8]

Experimental Protocol: RP-HPLC for Purity Determination

- Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: 0.1% Formic Acid in Acetonitrile.
 - Rationale: The acidic modifier improves peak shape for the basic pyridine nitrogen, and the acetonitrile/water system provides excellent resolving power for a wide range of polar and non-polar impurities.[9]
- Gradient Elution:
 - Start at 10% B, hold for 1 min.
 - Ramp to 95% B over 15 min.
 - Hold at 95% B for 5 min.
 - Return to 10% B over 1 min and re-equilibrate for 3 min.
 - Rationale: A gradient is essential to elute both polar and non-polar impurities in a single run with good resolution and peak shape.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
 - Rationale: This wavelength is commonly used for aromatic and heterocyclic compounds, providing good sensitivity for the analyte and potential aromatic impurities.
- Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.
- Injection Volume: 5 µL.
- Data Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks detected, assuming a similar response factor for all impurities. For higher accuracy, a reference standard is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

Principle & Rationale: GC-MS is a powerful hyphenated technique that separates volatile and thermally stable compounds in the gas phase (GC) and then provides structural information and identification based on their mass-to-charge ratio (MS).^[10] For **2-Methyl-4-(3-thienyl)pyridine**, GC-MS is not the primary method for quantifying the main compound due to its relatively high boiling point, but it is indispensable for detecting and identifying two critical classes of impurities:

- Residual Solvents: Toluene, dioxane, DMF, etc., which are commonly used in synthesis and are difficult to remove completely.
- Volatile By-products: Low molecular weight starting materials or fragments that may be present.

The mass spectrometer provides definitive identification of these small molecules, which HPLC-UV cannot.^[11]

Experimental Protocol: Headspace GC-MS for Residual Solvents

- Instrumentation: Headspace sampler coupled to a GC-MS system.
- GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Headspace Parameters:
 - Vial Equilibration Temperature: 80 °C.
 - Vial Equilibration Time: 15 min.
 - Rationale: These conditions are standard for driving common organic solvents into the gas phase for analysis without degrading the drug substance.
- GC Parameters:
 - Injector Temperature: 250 °C.
 - Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Source Temperature: 230 °C.
- Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial and dissolve in 1 mL of a high-boiling solvent like DMSO.
- Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify against a standard containing known amounts of expected solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Principle & Rationale: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C) to provide detailed information about the molecular structure and connectivity of a compound.[12] It is the most powerful technique for unequivocally confirming the identity of the synthesized **2-Methyl-4-(3-thienyl)pyridine**. Beyond structural elucidation, NMR serves two critical purity functions:

- **Structural Identification of Impurities:** NMR can often reveal the structure of major impurities, providing crucial clues about the synthetic process.[13]
- **Quantitative NMR (qNMR):** By integrating the signals of the analyte against a certified internal standard of known concentration and purity, qNMR can provide a highly accurate, direct measure of the absolute purity of the substance, independent of chromatographic response factors.[14] This provides an orthogonal quantitative result to compare with HPLC.

Experimental Protocol: ^1H NMR for Structural Confirmation and Purity

- **Instrumentation:** NMR Spectrometer (400 MHz or higher is recommended for better resolution).
- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a known amount of a certified internal standard (e.g., maleic acid) for qNMR.
- **Acquisition Parameters:**
 - ^1H Spectrum: Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.
 - ^{13}C Spectrum: Acquire a proton-decoupled carbon spectrum.
 - 2D NMR (if needed): COSY (proton-proton correlation) and HSQC (proton-carbon correlation) experiments can be run to confirm assignments if the structure is ambiguous. [15]

- Data Analysis:
 - Structural Confirmation: Verify that all expected proton and carbon signals are present with the correct chemical shifts, integration values (for ^1H), and coupling patterns. The methyl group, pyridine protons, and thienyl protons should all be clearly identifiable.[16]
 - Purity Assessment: Look for small, unidentifiable peaks in the baseline. The integration of these peaks relative to the main compound provides an estimate of impurity levels. For qNMR, calculate the absolute purity based on the integral ratio of a known analyte proton signal to a known standard proton signal.[14]

Elemental Analysis: Foundational Stoichiometric Verification

Principle & Rationale: Elemental analysis determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure organic compound.[17] This is achieved by high-temperature combustion of the sample, where the resulting gases (CO_2 , H_2O , N_2 , SO_2) are separated and quantified.[18] While it does not provide information about specific impurities, it serves as a crucial, independent check on the overall purity and elemental composition. A significant deviation between the experimentally found percentages and the theoretically calculated values for $\text{C}_{10}\text{H}_9\text{NS}$ indicates the presence of impurities (e.g., residual solvents, inorganic salts, or an incorrect structure). Many chemistry journals require elemental analysis results to be within $\pm 0.4\%$ of the calculated values to be considered pure.[19][20]

Experimental Protocol: CHNS Combustion Analysis

- Instrumentation: A dedicated CHNS elemental analyzer.
- Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dried sample into a tin capsule.
- Analysis: The sample is combusted at $\sim 1000\text{ }^\circ\text{C}$ in an oxygen-rich environment. The resulting gases are passed through various catalysts and absorbents to ensure complete conversion and separation before being measured by a thermal conductivity detector.

- Data Analysis: Compare the experimental weight percentages of C, H, N, and S to the theoretical values calculated from the molecular formula $C_{10}H_9NS$.
 - Theoretical Calculation for $C_{10}H_9NS$ (M.W. 175.25 g/mol):
 - $\%C = (12.011 * 10 / 175.25) * 100 = 68.53\%$
 - $\%H = (1.008 * 9 / 175.25) * 100 = 5.18\%$
 - $\%N = (14.007 * 1 / 175.25) * 100 = 7.99\%$
 - $\%S = (32.06 * 1 / 175.25) * 100 = 18.30\%$

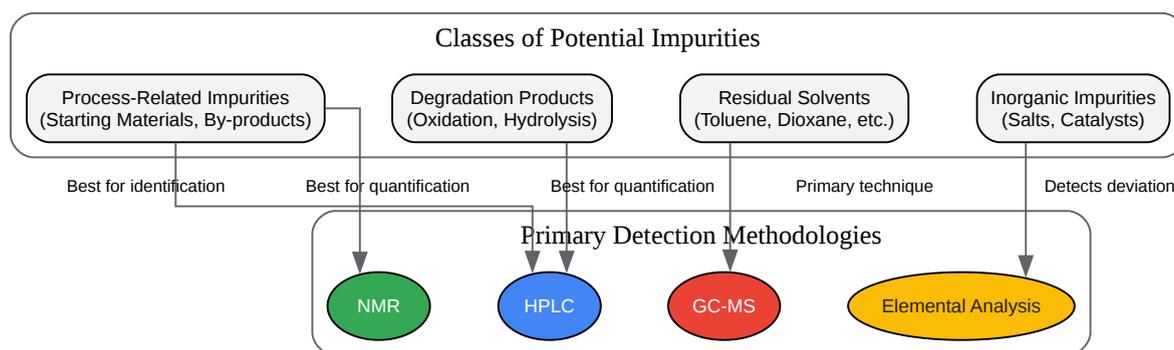
Comparative Data Summary & Interpretation

The true power of this multi-technique approach lies in synthesizing the data into a single, coherent purity statement. Below is an illustrative table summarizing potential results for a synthesized batch of **2-Methyl-4-(3-thienyl)pyridine**.

Analytical Technique	Parameter Measured	Illustrative Result	Interpretation & Action
RP-HPLC	Purity (Area %)	99.6%	High purity. Two minor impurities detected at 0.15% and 0.25%.
Impurity Profile	Peaks at RRT 0.85 and 1.15	Impurities are structurally related (similar UV absorbance). Further identification by LC-MS may be required if above ICH thresholds. [21]	
Headspace GC-MS	Residual Toluene	85 ppm	Below ICH limit of 890 ppm. Acceptable.
	Residual Dioxane	Not Detected	Acceptable.
¹ H NMR	Structural Identity	Spectrum consistent with proposed structure	Identity of the main component is confirmed.
Impurity Signals	Small peaks at 7.26 ppm	Correlates with the 85 ppm of residual toluene detected by GC-MS. No other significant organic impurities detected.	
Quantitative ¹ H NMR	Absolute Purity (w/w)	99.4%	Excellent agreement with HPLC data, providing high confidence in the quantitative purity value.
Elemental Analysis	%C, %H, %N, %S	C: 68.35, H: 5.15, N: 7.91, S: 18.21	All values are within ±0.3% of theoretical,

confirming correct elemental composition and absence of significant inorganic impurities.[20]

Final Purity Statement: The synthesized batch of **2-Methyl-4-(3-thienyl)pyridine** has a purity of 99.6% as determined by area percentage via RP-HPLC and confirmed by an absolute purity value of 99.4% by qNMR. The structure is unequivocally confirmed by ^1H and ^{13}C NMR. Elemental analysis is consistent with the theoretical composition. Residual solvent analysis by GC-MS shows toluene at 85 ppm, which is well below acceptable limits. The material is deemed highly pure and suitable for further research and development.



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Caption: Logical relationship between impurity types and optimal analytical techniques.

Conclusion

The purity assessment of a synthesized compound like **2-Methyl-4-(3-thienyl)pyridine** is a rigorous scientific endeavor that underpins its utility and safety in research and development. This guide has demonstrated that a trustworthy purity profile is not derived from a single measurement but is the logical conclusion of an integrated, multi-technique approach. By combining the quantitative power of HPLC, the specific sensitivity of GC-MS for volatiles, the

definitive structural insight of NMR, and the fundamental verification of elemental analysis, researchers can establish a self-validating system. This orthogonal approach ensures that the identity, purity, and impurity profile of the synthesized molecule are understood with the highest degree of scientific confidence.

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